molecular formula C16H21N3O8S2 B14348675 S-(Phenylsulfonyl)glutathione CAS No. 97512-84-0

S-(Phenylsulfonyl)glutathione

Cat. No.: B14348675
CAS No.: 97512-84-0
M. Wt: 447.5 g/mol
InChI Key: KOMLWPGVWDZNIG-RYUDHWBXSA-N
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Description

S-(Phenylsulfonyl)glutathione is a compound that combines the tripeptide glutathione with a phenylsulfonyl group. Glutathione itself is a crucial antioxidant in cells, playing a significant role in protecting against oxidative stress and maintaining cellular redox balance. The addition of the phenylsulfonyl group to glutathione enhances its chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Phenylsulfonyl)glutathione typically involves the reaction of glutathione with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques like chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: S-(Phenylsulfonyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(Phenylsulfonyl)glutathione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-(Phenylsulfonyl)glutathione involves its ability to modulate redox reactions within cells. The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It also participates in the detoxification of harmful substances by conjugating with them, making them more water-soluble for excretion .

Comparison with Similar Compounds

Uniqueness: S-(Phenylsulfonyl)glutathione is unique due to the presence of the phenylsulfonyl group, which enhances its chemical stability and reactivity compared to other glutathione derivatives. This makes it particularly useful in applications requiring robust antioxidant activity and chemical versatility .

Properties

CAS No.

97512-84-0

Molecular Formula

C16H21N3O8S2

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(benzenesulfonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H21N3O8S2/c17-11(16(24)25)6-7-13(20)19-12(15(23)18-8-14(21)22)9-28-29(26,27)10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1

InChI Key

KOMLWPGVWDZNIG-RYUDHWBXSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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